An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this and related molecules. This document delves into the assignment of ¹H and ¹³C chemical shifts, supported by established principles and experimental data.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly in the fields of organic synthesis and medicinal chemistry. It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For a molecule such as Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, which possesses multiple distinct chemical environments, NMR is crucial for confirming its identity, purity, and conformation in solution.
This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, explaining the rationale behind the chemical shift assignments and the interpretation of coupling patterns. This detailed analysis serves as a foundational reference for researchers working with N-sulfonylated amino acid derivatives, a common motif in pharmacologically active compounds.
Molecular Structure and Numbering Scheme
To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme is adopted for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate.
Caption: Molecular structure of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: ¹H NMR Chemical Shift Assignments for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 (Predicted) | Doublet | 2H | H-2', H-6' |
| ~7.5 (Predicted) | Doublet | 2H | H-3', H-5' |
| ~5.5-6.0 (Predicted) | Doublet | 1H | N-H |
| ~4.1 (Predicted) | Quartet | 1H | H-α |
| 3.65 (Predicted) | Singlet | 3H | O-CH₃ |
| 1.35 (Predicted) | Doublet | 3H | Cβ-H₃ |
Note: The predicted values are based on typical chemical shifts for similar structural motifs. Experimental values can vary based on solvent and spectrometer frequency.
Aromatic Protons (H-2', H-6', H-3', H-5')
The 4-chlorophenylsulfonyl group gives rise to a characteristic AA'BB' system in the aromatic region of the ¹H NMR spectrum. The protons ortho to the sulfonyl group (H-2' and H-6') are deshielded due to the electron-withdrawing nature of the SO₂ group and are expected to appear as a doublet at a lower field (~7.8 ppm). The protons meta to the sulfonyl group (H-3' and H-5') are also deshielded, but to a lesser extent, and will appear as a doublet at a slightly higher field (~7.5 ppm). The coupling between these adjacent aromatic protons typically results in a doublet of doublets appearance for each, which often simplifies to two doublets due to similar coupling constants.
Amide Proton (N-H)
The chemical shift of the amide proton (N-H) is often variable and can be influenced by solvent, temperature, and concentration. It is expected to appear as a doublet due to coupling with the adjacent α-proton (H-α). Its broadness can also vary due to quadrupole effects of the nitrogen atom and chemical exchange. A typical range for such a proton is between 5.5 and 6.0 ppm.
Alpha-Proton (H-α)
The α-proton is a methine proton attached to the chiral center (C-α). It is coupled to both the N-H proton and the three protons of the β-methyl group. This would ideally result in a doublet of quartets. However, if the N-H coupling is not resolved, it will appear as a quartet. Its chemical shift is influenced by the adjacent nitrogen and carbonyl group, placing it around 4.1 ppm.
Methoxy Protons (O-CH₃)
The three protons of the methyl ester group (O-CH₃) are chemically equivalent and not coupled to any other protons. Therefore, they will appear as a sharp singlet in the spectrum. The electronegative oxygen atom shifts this signal downfield to approximately 3.65 ppm.
Beta-Methyl Protons (Cβ-H₃)
The three protons of the β-methyl group are equivalent and are coupled to the α-proton, resulting in a doublet. This signal is expected to appear at a higher field, around 1.35 ppm, as it is further away from the electron-withdrawing groups.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Chemical Shift Assignments for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate
| Chemical Shift (δ) ppm | Assignment |
| ~172 (Predicted) | C=O (Ester Carbonyl) |
| ~140 (Predicted) | C-4' (Carbon bearing Cl) |
| ~138 (Predicted) | C-1' (Carbon attached to S) |
| ~129 (Predicted) | C-3', C-5' |
| ~128 (Predicted) | C-2', C-6' |
| ~53 (Predicted) | C-α |
| ~52 (Predicted) | O-CH₃ |
| ~19 (Predicted) | C-β |
Note: Predicted values are based on established ranges for similar functional groups.[1][2]
Carbonyl Carbon (C=O)
The carbonyl carbon of the ester group is significantly deshielded and is expected to have the largest chemical shift in the spectrum, typically around 172 ppm.[3][4]
Aromatic Carbons (C-1' to C-6')
The aromatic carbons will appear in the range of 125-145 ppm. The carbon atom attached to the chlorine (C-4') and the carbon atom attached to the sulfur (C-1') are quaternary and will have distinct chemical shifts, expected around 140 ppm and 138 ppm, respectively. The protonated aromatic carbons (C-2', C-3', C-5', C-6') will appear as two distinct signals due to symmetry, with C-3'/C-5' around 129 ppm and C-2'/C-6' around 128 ppm.
Alpha-Carbon (C-α)
The α-carbon, being attached to both the nitrogen and the carbonyl group, will be found in the range of 50-60 ppm, with a predicted value of approximately 53 ppm.
Methoxy Carbon (O-CH₃)
The carbon of the methyl ester group is attached to an electronegative oxygen atom, shifting its resonance to around 52 ppm.[1]
Beta-Carbon (C-β)
The β-methyl carbon is the most shielded carbon in the aliphatic region and is expected to appear at the highest field, around 19 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, the following experimental protocol is recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like N-H.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. TMS is assigned a chemical shift of 0.00 ppm.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
The NMR spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.[6]
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus (typically several hundred to a few thousand scans).
-
A relaxation delay of 2-5 seconds is recommended.
-
Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide has provided a detailed theoretical framework for the interpretation of the ¹H and ¹³C NMR spectra of Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and provide a solid foundation for the structural verification of this compound. The outlined experimental protocol offers a standardized approach to acquiring high-quality NMR data, which is essential for accurate structural analysis in a research and drug development setting. Researchers can use this guide as a reference for assigning their experimental data and for troubleshooting any discrepancies that may arise.
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Jayabharathi, J., et al. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). International Journal of Pure and Applied Mathematics. Retrieved from [Link]
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Bouř, P., et al. (2005). A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformation. Journal of the American Chemical Society, 127(49), 17444–17453. Retrieved from [Link]
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D'Alvise, P., et al. (2022). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. PLOS ONE, 17(11), e0277983. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Bouř, P., et al. (2005). A complete set of NMR chemical shifts and spin-spin coupling constants for L-Alanyl-L-alanine zwitterion and analysis of its conformational behavior. Journal of the American Chemical Society, 127(49), 17444-17453. PubMed. Retrieved from [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. EPFL. Retrieved from [Link]
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